1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group attached to the piperidine ring and a methylamino group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and methylamino groups. One common method involves the acetylation of 4-hydroxypiperidine followed by the introduction of the methylamino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxypiperidin-1-yl)ethan-1-one: Similar structure but lacks the methylamino group.
1-(4-Hydroxypyridin-3-yl)ethan-1-one: Similar structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both hydroxyl and methylamino groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H16N2O2/c1-9-6-8(12)10-4-2-7(11)3-5-10/h7,9,11H,2-6H2,1H3 |
InChI Key |
RTLYKDWTLXRDJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)O |
Origin of Product |
United States |
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